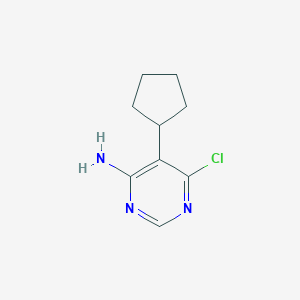

6-Chloro-5-cyclopentylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Target-Oriented Molecular Design for Biological Inquiry

The pyrimidine nucleus is a fundamental heterocyclic scaffold that plays a crucial role in numerous biological processes. As a core component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA. ingentaconnect.com This inherent biological relevance has made the pyrimidine ring a cornerstone in medicinal chemistry. gsconlinepress.comresearchgate.net Researchers are drawn to this scaffold because its structural features allow it to mimic endogenous molecules, enabling interactions with a wide array of biological targets such as enzymes and receptors. mdpi.com

The versatility of the pyrimidine system allows for the synthesis of a vast library of derivatives, each with potentially unique biological activities. gsconlinepress.comresearchgate.net These derivatives have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. mdpi.comijpsr.com The ability to readily modify the pyrimidine ring at various positions enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules, making it a "privileged scaffold" for developing targeted therapies. ingentaconnect.comresearchgate.net

Overview of Halogenated Aminopyrimidine Derivatives in Modulating Biological Processes

The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring can significantly alter a molecule's biological and physicochemical properties. Halogenation can enhance binding affinity to target proteins, improve membrane permeability, and increase metabolic stability, thereby prolonging the compound's duration of action. nih.govresearchgate.net The chlorine atom in 6-chloro-substituted pyrimidines, for instance, acts as a reactive site for further chemical modification, particularly through nucleophilic substitution reactions. mdpi.com This feature allows the compound to serve as a versatile intermediate for creating more complex molecules. researchgate.netresearchgate.net

Aminopyrimidines, which feature an amino group attached to the pyrimidine core, are another critical class of derivatives. The amino group can act as a key hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. The combination of a halogen and an amino group on a pyrimidine scaffold creates a molecule with multiple points for both biological interaction and further chemical synthesis. nih.gov Research has shown that such compounds possess a wide range of biological activities, including antibacterial, anticancer, and herbicidal properties. nih.govmdpi.com

Rationale for Academic Investigation into the Chemical and Biological Attributes of 6-Chloro-5-cyclopentylpyrimidin-4-amine

The specific structure of this compound provides a clear rationale for its investigation. It combines the biologically significant aminopyrimidine core with two key substituents: a chlorine atom and a cyclopentyl group.

The 6-Chloro Position: The chlorine atom at the 6-position is not only a modulator of electronic properties but also a key synthetic handle. It allows this compound to be used as a building block in the synthesis of more elaborate molecules through reactions like Suzuki cross-coupling, enabling the creation of diverse chemical libraries for screening. researchgate.netresearchgate.net

The 4-Amine Group: The amine at the 4-position is crucial for forming hydrogen bonds, a primary mode of interaction between small molecules and protein targets like kinases.

The 5-Cyclopentyl Group: The non-polar, bulky cyclopentyl group at the 5-position is significant for exploring hydrophobic binding pockets within target proteins. Its presence can enhance binding selectivity and potency by occupying specific spatial regions in a receptor's active site.

Therefore, this compound is a compound of interest not necessarily as an end-product, but as a well-designed molecular fragment or intermediate. Its structure is tailored for use in fragment-based drug discovery and as a starting material for creating libraries of more complex derivatives aimed at specific biological targets. The systematic investigation of its chemical reactivity and its interactions with biological systems can provide valuable insights for the development of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN3 |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

6-chloro-5-cyclopentylpyrimidin-4-amine |

InChI |

InChI=1S/C9H12ClN3/c10-8-7(6-3-1-2-4-6)9(11)13-5-12-8/h5-6H,1-4H2,(H2,11,12,13) |

InChI Key |

LGAGXMXGIGECLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=C(N=CN=C2Cl)N |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 6 Chloro 5 Cyclopentylpyrimidin 4 Amine

Retrosynthetic Approaches and Identification of Key Synthetic Precursors for 6-Chloro-5-cyclopentylpyrimidin-4-amine

A retrosynthetic analysis of this compound identifies two primary bond disconnections that illuminate the most logical synthetic pathways. The first is the disconnection of the C4-amine bond, suggesting a late-stage amination. The second is the disconnection of the C5-cyclopentyl bond, pointing towards strategies for its introduction.

This analysis leads to the identification of 4,6-dichloro-5-cyclopentylpyrimidine as a key late-stage precursor. The synthesis of this intermediate would be followed by a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position to introduce the amine group.

Working backwards from 4,6-dichloro-5-cyclopentylpyrimidine, the pyrimidine (B1678525) ring itself becomes the next retrosynthetic target. This suggests the condensation of a 1,3-dicarbonyl equivalent containing the cyclopentyl moiety with an N-C-N synthon. Therefore, a crucial early-stage precursor is identified as diethyl 2-cyclopentylmalonate . This malonic ester derivative contains the necessary carbon framework for the construction of the C4, C5, and C6 atoms of the pyrimidine ring, with the cyclopentyl group already in place at the desired position.

The primary synthetic strategy, therefore, involves two key stages:

Construction of the 5-cyclopentylpyrimidine core to form a dihydroxypyrimidine intermediate.

Conversion of the dihydroxy intermediate to a dichlorinated precursor, followed by selective amination.

Methodologies for the Construction of the Pyrimidine Core with Defined Substitution Patterns

The construction of the pyrimidine core is a foundational step that dictates the final substitution pattern. The most common and effective methods involve the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an amidine or related species.

For the target molecule, the synthesis would logically begin with diethyl 2-cyclopentylmalonate. This precursor can be condensed with a simple N-C-N synthon like formamidine (B1211174) acetate (B1210297) in the presence of a base such as sodium methoxide. This reaction directly constructs the pyrimidine ring, yielding 5-cyclopentylpyrimidine-4,6-diol (which exists predominantly in its tautomeric dione (B5365651) form, 5-cyclopentylbarbituric acid). This approach is analogous to established syntheses of other 5-substituted pyrimidines, such as 5-fluoropyrimidine-4,6-diol (B35119) from diethyl 2-fluoromalonate. patsnap.comgoogle.com

The diol intermediate is then converted to the key 4,6-dichloro-5-cyclopentylpyrimidine precursor. This is typically achieved through chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst. patsnap.compatsnap.comgoogle.com This reaction replaces both hydroxyl groups with chlorine atoms, activating the ring for subsequent nucleophilic substitutions.

With the key intermediate, 4,6-dichloro-5-cyclopentylpyrimidine, in hand, the next critical step is the regioselective introduction of the amino group at the C4 position. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are electronically distinct due to the influence of the ring nitrogen atoms, allowing for selective reactions.

Generally, the C4 position in dichloropyrimidines is more susceptible to nucleophilic attack than the C2 or C6 positions. researchgate.netacs.org This inherent reactivity allows for the regioselective monoamination of the 4,6-dichloro precursor. The reaction can be carried out by treating 4,6-dichloro-5-cyclopentylpyrimidine with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or a protected amine, under controlled conditions.

Studies on analogous systems, such as 6-aryl-2,4-dichloropyrimidines, have shown that amination strongly and selectively favors the C4 position. researchgate.netacs.org While reactions with aliphatic amines may be catalyzed by palladium complexes, reactions with simpler amine sources can often proceed via a non-catalyzed SNAr mechanism. acs.orgmdpi.com The precise conditions (solvent, temperature, and base) can be optimized to maximize the yield and selectivity of the desired 4-amino-6-chloro product over the 6-amino-4-chloro isomer and any disubstituted byproducts.

The most direct method for introducing the cyclopentyl group is by incorporating it into one of the initial building blocks, as described above with diethyl 2-cyclopentylmalonate. This ensures the correct positioning of the substituent from the outset of the pyrimidine ring synthesis.

Alternatively, the cyclopentyl group could theoretically be introduced onto a pre-formed pyrimidine ring via a C-C bond-forming reaction. This approach would typically start with a 5-halopyrimidine, such as 5-bromo-4,6-dichloropyrimidine. A palladium-catalyzed cross-coupling reaction, like a Suzuki or Negishi coupling, could then be employed to attach the cyclopentyl group. urfu.ruresearchgate.net This would involve reacting the 5-bromopyrimidine (B23866) with a cyclopentyl-organometallic reagent, such as cyclopentylboronic acid or a cyclopentylzinc halide. While this method offers flexibility, it adds complexity due to the need to prepare the 5-halopyrimidine and manage the selectivity between the three halogen sites. Therefore, the strategy of building the ring from a cyclopentyl-substituted precursor remains the more common and efficient approach.

Novel Synthetic Routes and Process Optimization for this compound

To improve the efficiency, yield, and environmental impact of the synthesis, modern techniques can be applied. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate pyrimidine-related reactions, including palladium-catalyzed C-C couplings and cyclocondensation steps, by reducing reaction times from hours to minutes. researchgate.netamanote.com Applying microwave irradiation to the initial condensation of diethyl 2-cyclopentylmalonate with formamidine or to subsequent amination or coupling steps could lead to significant process optimization.

Furthermore, flow chemistry presents another avenue for optimization, offering superior control over reaction parameters, improved safety for handling hazardous reagents like POCl₃, and the potential for streamlined, multi-step syntheses without the need for isolating intermediates.

Chemo-Diversification and Derivatization Strategies for this compound Analogues

The this compound scaffold is an excellent substrate for chemical diversification. The chlorine atom at the C6 position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. This enables the generation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery and materials science.

The C6-Cl bond can be readily functionalized using several types of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates these transformations.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for creating C-C bonds. Reacting this compound with various aryl- or heteroarylboronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base (e.g., K₂CO₃, K₃PO₄) can generate a diverse library of 6-aryl- and 6-heteroaryl-substituted analogues. nih.govresearchgate.netnih.govmdpi.com

Stille Coupling: This reaction involves coupling with organostannanes (R-SnBu₃) and is effective for introducing alkyl, vinyl, and aryl groups.

Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to 6-alkynylpyrimidine derivatives.

Buchwald-Hartwig Amination: The C6-Cl bond can also be converted to a C-N bond by reacting it with primary or secondary amines under palladium catalysis. This allows for the synthesis of 4,6-diaminopyrimidine (B116622) derivatives with different substituents at each amino group. mdpi.com

Heck Coupling: This reaction with alkenes can be used to introduce vinyl substituents at the C6 position.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields in these transformations. The table below summarizes typical conditions for the Suzuki-Miyaura coupling, a widely used diversification method.

| Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | Dioxane / Toluene / n-Propanol | 80-110 °C | nih.govmdpi.com |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF / K₃PO₄ | THF / Dioxane | 50-80 °C | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 °C | General Conditions |

These derivatization strategies highlight the utility of this compound as a versatile intermediate for accessing a broad chemical space of substituted pyrimidines.

Modifications and Substitutions on the Cyclopentyl Ring to Explore Steric and Electronic Effects

The cyclopentyl group at the 5-position of the pyrimidine ring plays a significant role in the molecule's interaction with biological targets. Modifications to this ring can be employed to probe the steric and electronic requirements of these interactions. While direct substitutions on the cyclopentyl ring of this compound are not extensively documented in publicly available literature, the principles of alicyclic chemistry can be applied to propose potential modifications.

Furthermore, studies on related diaminopyrimidine derivatives have shown that altering the size of the cycloalkyl group can impact biological activity. For instance, the variation of the cycloalkyl ring size has been explored in other pyrimidine systems to optimize their antitumor properties. nih.gov This suggests that similar modifications to the cyclopentyl group of this compound, such as expansion to a cyclohexyl ring or contraction to a cyclobutyl ring, could be a viable strategy to modulate its pharmacological profile.

Table 1: Potential Modifications of the Cyclopentyl Ring and Their Predicted Effects

| Modification | Potential Synthetic Approach | Predicted Steric Effect | Predicted Electronic Effect |

| Introduction of a hydroxyl group | Oxidation of an activated C-H bond | Increase in bulk and polarity | Introduction of a hydrogen bond donor/acceptor |

| Introduction of a methyl group | Radical substitution or organometallic coupling | Increase in steric hindrance | Minor electron-donating effect |

| Ring expansion to cyclohexyl | Tiffeneau-Demjanov rearrangement of a cyclopentylmethylamine derivative | Increased conformational flexibility and larger steric footprint | Minimal change in electronic properties |

| Ring contraction to cyclobutyl | Oxidative cleavage and recyclization | Reduced steric bulk and increased ring strain | Minimal change in electronic properties |

These hypothetical modifications would allow for a systematic exploration of the structure-activity relationship (SAR) of compounds derived from this scaffold.

Derivatization of the 4-Amino Functionality

The primary amino group at the 4-position of the pyrimidine ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups. Common derivatization strategies for primary amines, such as acylation and alkylation, can be readily applied to this compound to generate a library of new compounds with potentially altered biological activities. researchgate.netnih.gov

Acylation: The 4-amino group can react with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form the corresponding amides. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and can be further functionalized. The nature of the "R" group in the acylating agent can be varied to explore different steric and electronic effects.

Alkylation: Nucleophilic substitution reactions with alkyl halides can be used to introduce alkyl groups onto the 4-amino functionality. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or di-alkylation can be achieved. This modification alters the basicity and lipophilicity of the amino group.

Table 2: Examples of Derivatization Reactions of the 4-Amino Group

| Reaction Type | Reagent | Product Structure | Potential Impact on Properties |

| Acylation | Acetyl chloride | N-(6-Chloro-5-cyclopentylpyrimidin-4-yl)acetamide | Increased polarity, potential for new hydrogen bonding interactions |

| Acylation | Benzoyl chloride | N-(6-Chloro-5-cyclopentylpyrimidin-4-yl)benzamide | Increased steric bulk and potential for π-π stacking interactions |

| Alkylation | Methyl iodide | 6-Chloro-5-cyclopentyl-N-methylpyrimidin-4-amine | Increased basicity, altered lipophilicity |

| Reductive Amination | Acetone, NaBH3CN | 6-Chloro-5-cyclopentyl-N-isopropylpyrimidin-4-amine | Introduction of a branched alkyl group, increased steric hindrance |

These derivatization reactions provide a straightforward means to generate a diverse set of analogues for biological screening and lead optimization.

Molecular Mechanisms and Biological Interactions of 6 Chloro 5 Cyclopentylpyrimidin 4 Amine

Cellular Pathway Perturbations and Signaling Cascade Interventions by 6-Chloro-5-cyclopentylpyrimidin-4-amine

Induction of Specific Cellular Phenotypes Related to Target Engagement

There is no publicly available scientific literature detailing whether this compound induces specific cellular phenotypes such as programmed cell death (apoptosis) or affects cell migration as a direct result of target engagement. While various substituted pyrimidine (B1678525) derivatives have been investigated for their potential to induce apoptosis in cancer cells, no such studies have been reported for this compound itself. nih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Detailed Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies for this compound are not available in the current body of scientific literature. Research on related pyrimidine scaffolds suggests that the biological activity of this class of compounds is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govnih.gov

No research publications were identified that describe the systematic variation of substituents on the pyrimidine and cyclopentyl moieties of this compound. Such studies are crucial for identifying the key chemical features responsible for any potential biological activity. For instance, in other pyrimidine series, substitution at the C2 and C4 positions, as well as modifications of the alkyl/cycloalkyl group at C5, have been shown to significantly impact potency and selectivity against various biological targets. nih.gov However, specific data for the title compound is lacking.

The table below illustrates hypothetical variations that would be typical in an SAR study for this scaffold, though no experimental data has been published.

| Scaffold Position | Substituent on Core Structure | Hypothetical Variation | Potential Impact on Activity (General) |

|---|---|---|---|

| C6 | -Cl | -F, -Br, -CH3, -OCH3 | Modulation of electronic properties and steric interactions. |

| C5 | -Cyclopentyl | -Cyclobutyl, -Cyclohexyl, -Phenyl | Alteration of lipophilicity and fit within a binding pocket. |

| C4 | -NH2 | -NHCH3, -N(CH3)2 | Changes in hydrogen bonding capacity. |

There is no information available regarding the influence of the stereochemistry of the cyclopentyl group on the molecular recognition and biological function of this compound. Since the cyclopentyl ring in this compound does not have stereocenters unless further substituted, studies on its stereoisomers would not be applicable.

A specific pharmacophore model for this compound has not been elucidated. Generally, the 4-aminopyrimidine (B60600) scaffold is recognized as a "hinge-binder" motif in many kinase inhibitors, where the amino group and one of the pyrimidine nitrogens form crucial hydrogen bonds with the protein kinase hinge region. nih.gov The cyclopentyl group at the C5 position likely occupies a hydrophobic pocket, while the chloro group at C6 could be involved in further specific interactions or serve to modulate the electronics of the pyrimidine ring. nih.gov

The table below outlines the generally accepted pharmacophoric features of aminopyrimidine-based compounds, although this has not been specifically validated for this compound.

| Pharmacophoric Feature | Corresponding Moiety | Putative Interaction |

|---|---|---|

| Hydrogen Bond Donor | 4-Amino group (-NH2) | Interaction with kinase hinge region backbone. |

| Hydrogen Bond Acceptor | N1 or N3 of Pyrimidine | Interaction with kinase hinge region backbone. |

| Hydrophobic Group | 5-Cyclopentyl group | Binding to a hydrophobic pocket in the target protein. |

| Halogen Bond Donor/Steric Group | 6-Chloro group | Specific interactions or steric influence on binding. |

Computational Chemistry and in Silico Modeling for 6 Chloro 5 Cyclopentylpyrimidin 4 Amine

Quantum Chemical Characterization of Electronic Structure, Molecular Orbitals, and Electrostatic Potential

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of 6-Chloro-5-cyclopentylpyrimidin-4-amine. These calculations provide a detailed understanding of the molecule's stability, reactivity, and intermolecular interaction sites.

The electronic structure analysis focuses on the distribution of electron density, identifying electron-rich and electron-deficient regions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular electrostatic potential (MEP) maps visualize the electrostatic potential on the electron density surface. These maps are color-coded to indicate different potential regions: red signifies areas of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amine group are expected to be regions of negative potential, while the hydrogen atoms of the amine group would exhibit positive potential. youtube.com

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.1 Debye | Indicates overall molecular polarity |

| Electrostatic Potential (N atoms) | Negative | Site for electrophilic attack and hydrogen bonding |

| Electrostatic Potential (Amine H atoms) | Positive | Site for nucleophilic attack and hydrogen bonding |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Prediction and Conformational Dynamics

Molecular docking and molecular dynamics (MD) simulations are fundamental in predicting how this compound might interact with biological targets such as proteins or enzymes. mdpi.com

Molecular Docking predicts the preferred orientation of the compound when bound to a target, estimating its binding affinity. The process involves placing the ligand into the active site of a receptor and scoring the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. samipubco.com For pyrimidine derivatives, common interactions involve hydrogen bonding between the ring nitrogens or amine groups and amino acid residues like lysine, glutamic acid, or threonine in a protein's active site. nih.gov The binding energy, typically expressed in kcal/mol, quantifies the strength of the interaction. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, simulating its movement over time. mdpi.commdpi.com These simulations assess the stability of the docked pose, revealing how the ligand and protein adjust their conformations to optimize binding. mdpi.com MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing a more accurate picture of the binding event. samipubco.com

| Parameter | Predicted Outcome |

|---|---|

| Binding Energy (kcal/mol) | -8.2 |

| Key Interacting Residues | LYS 72, GLU 91, LEU 144 |

| Types of Interactions | Hydrogen bond with LYS 72; Hydrophobic interaction with LEU 144 |

| RMSD in MD Simulation (100 ns) | 1.5 Å |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogues

QSAR and QSPR studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built by calculating a set of molecular descriptors for a series of analogues of this compound and then using regression analysis to create a mathematical equation that predicts the activity or property.

The molecular descriptors fall into several categories:

Electronic: Descriptors related to the electronic structure, such as partial charges and dipole moment.

Steric: Descriptors related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic: Descriptors related to the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Topological: Descriptors that describe the connectivity of atoms in the molecule.

A robust QSAR/QSPR model can be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or suitable compounds. mdpi.com

| Component | Description |

|---|---|

| Model Equation | log(1/IC50) = 0.6logP - 0.02PSA + 1.5*(H-bond Donors) + 2.1 |

| Correlation Coefficient (r²) | 0.91 |

| Cross-validation (q²) | 0.85 |

| Key Descriptors | Lipophilicity (logP), Polar Surface Area (PSA), Hydrogen Bond Donors |

Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Biological Activity

In silico tools can rapidly calculate a wide range of molecular descriptors and physicochemical properties that are critical for predicting a compound's biological activity and drug-likeness. For this compound, these parameters provide a foundational understanding of its potential behavior in a biological system.

Key parameters include:

pKa: Predicts the ionization state of the molecule at different pH values, which affects solubility and receptor binding.

Lipophilicity (logP/XlogP): Measures the compound's affinity for a lipid versus an aqueous environment, influencing membrane permeability and absorption. uni.lu

Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms, which correlates with hydrogen bonding capacity and permeability. chemscene.com

Hydrogen Bonding Capabilities: The number of hydrogen bond donors and acceptors is crucial for specific interactions with biological targets. chemscene.com

Rotatable Bonds: Indicates the conformational flexibility of the molecule. chemscene.com

| Parameter | Predicted Value | Relevance |

|---|---|---|

| Molecular Weight | 197.66 g/mol | General size of the molecule |

| XlogP | 2.4 | Lipophilicity and permeability prediction uni.lu |

| TPSA | 51.8 Ų | Polarity and hydrogen bonding potential chemscene.com |

| Hydrogen Bond Donors | 1 | Potential for specific receptor interactions chemscene.com |

| Hydrogen Bond Acceptors | 3 | Potential for specific receptor interactions chemscene.com |

| Rotatable Bonds | 1 | Molecular flexibility chemscene.com |

| pKa (most basic) | 4.5 | Ionization state in physiological conditions |

In Silico Assessment of Metabolic Lability and Membrane Permeability for Preclinical Research Contexts

Computational models are increasingly used in preclinical research to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov

Membrane Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is a critical factor for its bioavailability. In silico models predict permeability based on physicochemical properties like logP, TPSA, and molecular size. mdpi.com Compounds with high permeability generally have a logP between 0 and 5 and a TPSA below 140 Ų. mdpi.com Based on its predicted descriptors, this compound is likely to have good passive membrane permeability. nih.gov

Metabolic Lability: In silico tools can predict which parts of a molecule are most likely to be metabolized, typically by cytochrome P450 (CYP) enzymes in the liver. These models identify "soft spots" for metabolic reactions like oxidation or hydroxylation. For this compound, the cyclopentyl ring and potentially the pyrimidine ring are likely sites of metabolism. Identifying these sites early can help in designing analogues with improved metabolic stability.

| ADME Parameter | Prediction | Basis |

|---|---|---|

| Human Intestinal Absorption | High | Based on Lipinski's Rule of Five compliance |

| Caco-2 Permeability | High | Based on TPSA and logP values nih.gov |

| Blood-Brain Barrier Penetration | Moderate to High | Based on molecular weight and TPSA |

| CYP450 Substrate | Likely (e.g., CYP3A4, CYP2D6) | Based on structural motifs common to CYP substrates |

| Predicted Sites of Metabolism | Cyclopentyl ring (hydroxylation) | Reactivity models for CYP-mediated oxidation |

Advanced Analytical and Biophysical Methodologies in Research of 6 Chloro 5 Cyclopentylpyrimidin 4 Amine

Spectroscopic Techniques for Structure Elucidation and Conformational Analysis

Spectroscopic methods are fundamental to unequivocally determine the molecular structure and three-dimensional arrangement of "6-Chloro-5-cyclopentylpyrimidin-4-amine".

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Advanced 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) provide detailed information about the chemical environment of each atom and the connectivity within the molecule. mdpi.com For a compound like "this compound", ¹H NMR would be used to identify the protons on the pyrimidine (B1678525) ring and the cyclopentyl group, while ¹³C NMR would identify each unique carbon atom. nih.gov

Interactive Table: Example NMR Data Interpretation for this compound This table presents hypothetical data based on typical chemical shifts for similar structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Fragment |

|---|---|---|---|

| ¹H | ~8.10 | Singlet (s) | Pyrimidine ring H |

| ¹H | ~5.50 | Broad Singlet (br s) | Amine (-NH₂) |

| ¹H | ~3.50 | Multiplet (m) | Cyclopentyl CH |

| ¹H | ~1.60-2.00 | Multiplet (m) | Cyclopentyl CH₂ |

| ¹³C | ~160.0 | Singlet | Pyrimidine C-Cl |

| ¹³C | ~158.0 | Singlet | Pyrimidine C-NH₂ |

| ¹³C | ~155.0 | Singlet | Pyrimidine C-H |

| ¹³C | ~118.0 | Singlet | Pyrimidine C-Cyclopentyl |

| ¹³C | ~35.0 | Singlet | Cyclopentyl CH |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the compound's mass-to-charge ratio, which is used to determine its elemental composition. mdpi.com Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) analyzers can confirm the molecular formula with high precision, distinguishing the compound from others with the same nominal mass. nih.govresearchgate.net

X-ray Crystallography offers definitive insight into the solid-state structure of a compound and its conformational properties when co-crystallized with a target protein. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. nih.gov In studies of related pyrimidine derivatives, X-ray crystallography has been used to reveal crucial intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice and can inform the understanding of compound-protein binding. researchgate.netnih.gov

Interactive Table: Typical Parameters from X-ray Crystallography of Pyrimidine Derivatives Data is generalized from findings on structurally related compounds. nih.govnih.gov

| Parameter | Description | Example Finding |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic or Triclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c or P-1 |

| Dihedral Angle | The angle between the planes of the pyrimidine ring and an adjacent substituent ring. | Can range from ~66° to ~80° |

| Hydrogen Bonding | Non-covalent bonds involving a hydrogen atom. | Intermolecular N—H···N bonds forming chains. |

Chromatographic and Electrophoretic Methods for Purity Assessment, Stability Studies, and Metabolite Identification in Research Samples

Chromatographic techniques are indispensable for separating "this compound" from impurities, degradation products, and metabolites.

Purity Assessment and Stability Studies are commonly performed using High-Performance Liquid Chromatography (HPLC). This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By integrating the area under the peak corresponding to the compound and comparing it to the total area of all peaks, its purity can be accurately quantified. For stability studies, HPLC is used to monitor the degradation of the compound over time under defined conditions (e.g., elevated temperature, humidity, light exposure).

Interactive Table: Example HPLC Stability Study Protocol

| Condition | Time Points | Analytical Method | Acceptance Criterion |

|---|---|---|---|

| 40°C / 75% Relative Humidity | 0, 1, 2, 4 weeks | Reverse-Phase HPLC with UV detection | >98% purity remaining; no single degradation product >0.5% |

| Photostability (ICH Q1B) | Exposed vs. Control | Reverse-Phase HPLC with UV detection | Purity change <2% |

Metabolite Identification in research samples typically involves Liquid Chromatography-Mass Spectrometry (LC-MS). After incubation of the compound in a biological system (e.g., liver microsomes), the resulting mixture is separated by LC. The eluent is then introduced into a mass spectrometer, which identifies the parent compound and potential metabolites based on their distinct mass-to-charge ratios and fragmentation patterns. This approach can reveal common metabolic transformations such as oxidation or glucuronidation.

Biophysical Approaches for Characterizing Molecular Interactions and Binding Thermodynamics

Biophysical methods are employed to directly measure the interaction between "this compound" and its putative protein targets, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, offering a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular interactions in real-time. The target protein is immobilized on a sensor chip, and a solution containing "this compound" is passed over the surface. Binding is detected as a change in the refractive index. SPR provides kinetic data, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the binding affinity (K_d) can be calculated.

Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement within the complex environment of an intact cell. nih.gov The principle is that a compound binding to its target protein increases the protein's thermal stability. nih.govresearchgate.net In a CETSA experiment, cells are treated with the compound, heated to induce protein denaturation, and then lysed. The amount of soluble, non-denatured target protein is quantified at various temperatures. A shift to a higher melting temperature in the presence of the compound confirms direct binding in a physiological context. nih.govnih.gov

Interactive Table: Comparison of Biophysical Techniques

| Technique | Principle | Key Outputs |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | K_d, n, ΔH, ΔS |

| Surface Plasmon Resonance (SPR) | Detects mass change on a sensor surface via refractive index. | K_d, k_on, k_off |

Preclinical Mechanistic Evaluation of 6 Chloro 5 Cyclopentylpyrimidin 4 Amine in in Vitro and in Vivo Models

In Vitro Cell-Based Assays for Mechanistic Investigations

In the realm of in vitro cell-based assays, which are crucial for the initial understanding of a compound's mechanism of action, there is no published data for 6-Chloro-5-cyclopentylpyrimidin-4-amine.

High-Throughput Screening for Novel Pathway Modulators

High-throughput screening (HTS) is a foundational step in drug discovery, allowing for the rapid assessment of a compound's activity against a wide array of biological targets. However, searches of HTS databases and literature have not yielded any results indicating that this compound has been subjected to such screening campaigns. Consequently, there is no information on its potential to modulate novel pathways.

Reporter Gene Assays and Gene/Protein Expression Profiling in Relevant Cell Lines

Reporter gene assays and expression profiling are instrumental in elucidating the specific cellular pathways affected by a compound. At present, there are no published studies detailing the use of these techniques to investigate the effects of this compound. Therefore, its impact on gene and protein expression in any relevant cell line remains uncharacterized.

Functional Cellular Assays Demonstrating Target Engagement and Specific Biochemical Effects

To confirm that a compound interacts with its intended target within a cellular context and elicits a specific biochemical response, functional cellular assays are employed. This can include assessments of kinase activity in cellular lysates or live cells. For this compound, there is a notable absence of any such functional data in the public domain.

In Vivo Animal Model Studies for Pharmacological Proof-of-Concept of Mechanism

In vivo studies in animal models are essential for validating the pharmacological mechanism of a compound in a whole-organism setting. As with the in vitro data, there is no evidence of such studies having been conducted or published for this compound.

Pharmacodynamic Biomarker Analysis in Animal Tissues to Confirm Pathway Modulation

Pharmacodynamic (PD) biomarker analysis in animal tissues serves to confirm that a compound is modulating its intended pathway at the site of action. The absence of in vivo studies for this compound means that no such PD biomarker data is available.

Target Engagement and Pathway Modulation Studies in Relevant Animal Models

Confirming target engagement and pathway modulation in relevant animal models is a critical step in the preclinical development of a therapeutic candidate. To date, no research has been published demonstrating the in vivo target engagement or pathway modulation of this compound.

Information regarding the preclinical mechanistic evaluation of this compound is not available in the public domain.

Extensive searches of scholarly articles, research databases, and patent literature did not yield any specific information on the metabolite identification and distribution studies of the chemical compound this compound in in vitro or in vivo models.

Consequently, the requested article section, "6.2.3. Metabolite Identification and Distribution Studies in Animal Systems," including any data tables and detailed research findings, cannot be generated. The available scientific literature does not appear to contain preclinical data on the metabolic fate and tissue distribution of this particular compound.

Intellectual Property Landscape and Academic Research Opportunities for 6 Chloro 5 Cyclopentylpyrimidin 4 Amine

Analysis of Patent Literature Related to the Synthesis of 6-Chloro-5-cyclopentylpyrimidin-4-amine and Related Pyrimidine (B1678525) Derivatives

The patent landscape for the synthesis of pyrimidine derivatives reveals established and versatile chemical strategies, often centered around the construction and modification of the core pyrimidine ring. While patents specifically detailing the synthesis of this compound are not prominently disclosed in general searches, the synthesis of closely related analogues provides a clear blueprint for its potential production pathways.

A key approach involves the sequential substitution of multi-halogenated pyrimidines. For instance, patent literature describes the synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a structurally similar compound. google.com This process starts with a commercially available material like 5-bromo-2,4-dichloropyrimidine. google.com The synthesis proceeds via a nucleophilic substitution reaction where one of the chlorine atoms, typically at the 4-position, is displaced by an amine. In this case, cyclopentylamine (B150401) is added to a solution of the dichloropyrimidine in a solvent such as ethyl acetate (B1210297), often in the presence of a base like N,N-diisopropylethylamine to neutralize the hydrogen chloride byproduct. google.com This regioselective substitution is a common and efficient method for introducing amine functionalities to the pyrimidine core.

General methods for synthesizing chlorinated pyrimidines are also well-documented in patent literature. One patented method involves reacting imidoyl chloride compounds with phosgene. googleapis.com This approach can be tailored to produce a variety of 5-substituted-4,6-dichloropyrimidines, which serve as versatile intermediates for further functionalization. googleapis.com Another significant synthetic strategy employed for related pyrimidine derivatives is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction is used to form carbon-carbon bonds, allowing for the introduction of various aryl or other organic groups onto the pyrimidine ring. researchgate.netresearchgate.net For example, a chloro-pyrimidine can be coupled with an arylboronic acid to create more complex molecules. researchgate.netresearchgate.net

The table below summarizes key patents and methodologies relevant to the synthesis of the target compound and its derivatives.

| Patent / Publication | Key Reactants | Reaction Type | Product Class |

| US9193732B2 | 5-bromo-2,4-dichloropyrimidine, Cyclopentylamine | Nucleophilic Aromatic Substitution | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine |

| EP1301489B1 | Imidoyl chlorides, Phosgene | Cyclocondensation | 4,6-Dichloropyrimidines |

| ResearchGate Article | 6-chloro-5-(...)-pyrimidine, Arylboronic acids | Suzuki Cross-Coupling | 5-Aryl-pyrimidine derivatives |

| US2015/0152114A1 | 5-aminopyrimidin-4,6-diols, Halogenating agent | Halogenation | 4,6-Dihalopyrimidin-5-amines |

Patent Claims on the Mechanistic Applications of this compound and its Analogues in Biological Systems

The patent literature strongly indicates that pyrimidine derivatives, including analogues of this compound, are of significant interest as modulators of biological systems, particularly as enzyme inhibitors. A major area of focus is their application as kinase inhibitors, which are crucial for treating a variety of diseases, including cancer and autoimmune disorders.

Patents disclose novel amino pyrimidine derivatives that interact with Bruton's tyrosine kinase (Btk). google.com Btk is a key component of the B-cell receptor signaling pathway, and its inhibition can be effective in treating diseases characterized by overactive B-cells, such as certain lymphomas and autoimmune conditions. google.com The claims in these patents often cover a broad class of pyrimidine-based compounds, defined by a general structure (a Markush structure) that would likely encompass this compound and its close analogues. The core mechanism claimed is the ability of these compounds to bind to Btk, thereby inhibiting its enzymatic activity and disrupting the downstream signaling cascade.

The scope of these patents typically includes the use of these compounds for the preparation of pharmaceutical compositions for the treatment of autoimmune disorders, inflammatory diseases, allergic diseases, and cancers. google.com While the exact molecular interactions and pathways for a specific compound like 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine are often still under investigation, its mechanism is presumed to involve interaction with specific molecular targets like enzymes or receptors.

The table below outlines representative patents and their claims regarding the biological applications of related pyrimidine derivatives.

| Patent Number | Assignee (if available) | Claimed Biological Target / Mechanism | Therapeutic Area |

| WO2015079417A1 | Not specified | Bruton's tyrosine kinase (Btk) inhibition | Autoimmune disorders, inflammatory diseases, cancer |

| US9193732B2 | Not specified | Not explicitly defined (related to CDK inhibitors) | Not explicitly defined (related to cancer therapy) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.